3-Ethylsulfanyl-4,5-diphenyl-1,2,4-triazole
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Overview
Description
3-Ethylsulfanyl-4,5-diphenyl-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of an ethylsulfanyl group at the 3-position and diphenyl groups at the 4 and 5 positions. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylsulfanyl-4,5-diphenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with ethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylsulfanyl-4,5-diphenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-Ethylsulfanyl-4,5-diphenyl-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethylsulfanyl-4,5-diphenyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing substrate binding and subsequent catalysis. This inhibition can lead to a decrease in glucose production from carbohydrates, making it a potential antidiabetic agent .
Comparison with Similar Compounds
4,5-Diphenyl-1,2,4-triazole: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.
3-Methylsulfanyl-4,5-diphenyl-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which can influence its chemical properties and interactions.
Uniqueness: 3-Ethylsulfanyl-4,5-diphenyl-1,2,4-triazole is unique due to the presence of the ethylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
3-ethylsulfanyl-4,5-diphenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-20-16-18-17-15(13-9-5-3-6-10-13)19(16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXLSCRPRNOUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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